4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O5S2/c18-9-11-22(12-10-19)29(26,27)16-5-1-13(2-6-16)17(23)21-14-3-7-15(8-4-14)28(20,24)25/h1-8H,9-12H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFQTWJTPUPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Structural Similarities :
- Shares the benzamide core and bis(2-chloroethyl) group but substitutes the sulfamoylphenyl with a 2-aminophenyl group.
- Both compounds integrate alkylating (chloroethyl) and enzyme-targeting (benzamide) pharmacophores.
Key Differences :
- The sulfamoyl group in the target compound may alter HDAC selectivity or solubility compared to NA’s aminophenyl group.
Sulfonamide-Linked Benzamide Derivatives
Example Compounds :
- 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) : PD-L1 inhibitor with 57.2% inhibition in ELISA assays .
- 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide derivatives (51–55) : Synthesized with triazine substituents; compound 51 (3-fluorophenyl) and 52 (4-CF3phenyl) show structural parallels .
Comparison :
- Target Specificity : While the target compound’s bis(2-chloroethyl) group suggests DNA alkylation, sulfonamide derivatives in and target PD-L1 or urease, indicating divergent mechanisms.
- Anticancer Activity : Compound 30 inhibits PD-L1 but lacks cytotoxicity, whereas the target compound’s nitrogen mustard moiety likely causes direct DNA damage .
Fluorinated HDAC Inhibitors (e.g., FNA)
Structural Modifications :
Activity Comparison :
- FNA (fluorinated NA analog) retains HDAC1 inhibition (IC50 ≈ 100 nM) with enhanced pharmacokinetics .
- The target compound’s sulfamoyl groups may similarly influence stability but require empirical validation.
Data Tables
Table 1. HDAC Inhibitory Activity of NA vs. Reference Compounds
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) |
|---|---|---|---|---|
| NA | 95.2 | 260.7 | 255.7 | >5,000 |
| SAHA | 50–100 | 100–200 | 150–300 | >1,000 |
| MS275 | 200–300 | 500–1,000 | 500–1,000 | >10,000 |
Data sourced from enzymatic assays .
Table 2. Antiproliferative Activity of Selected Compounds
| Compound | A2780 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|---|
| NA | 2.66 | 1.73 | N/A |
| SAHA | 27.4 | 19.6 | N/A |
| Compound 30 | N/A | N/A | >10 (non-cytotoxic) |
Research Findings and Implications
- Nitrogen Mustard vs. Sulfonamide Design : The bis(2-chloroethyl) group in the target compound may enhance cytotoxicity but risks off-target effects compared to sulfonamide-focused inhibitors .
- HDAC Selectivity : Class I HDAC inhibitors like NA and FNA demonstrate that structural tweaks (e.g., fluorination) can refine selectivity and stability, a strategy applicable to the target compound .
- Dual-Function Potential: Combining alkylating and enzyme-inhibiting motifs (as in NA) shows promise for solid tumors, suggesting the target compound’s bifunctional design warrants further study .
Biological Activity
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a derivative of benzamide, notable for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzamide core.
- Two chloroethyl groups attached to a sulfamoyl moiety.
- A sulfamoylphenyl substituent.
This unique arrangement contributes to its biological properties, particularly its interaction with cellular targets.
Research indicates that compounds similar to This compound exhibit significant activity as histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in regulating gene expression, and their inhibition can lead to apoptosis in cancer cells.
Inhibition of HDAC Activity
- HDAC Selectivity : The compound shows selectivity for class I HDACs (HDAC1, 2, and 3), with a particularly potent effect on HDAC3 (IC50 = 95.48 nM) .
- Antiproliferative Effects : In vitro studies demonstrated that it inhibited solid tumor cell growth, with an IC50 value of 1.30 μM against HepG2 cells, outperforming known HDAC inhibitors like SAHA (IC50 = 17.25 μM) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antitumor Activity :
- Combination Therapy :
- Antiviral Activity :
Data Tables
| Activity | IC50 Value | Comparison Compound | Notes |
|---|---|---|---|
| HDAC3 Inhibition | 95.48 nM | SAHA | Strong selectivity for class I HDACs |
| Antiproliferative (HepG2) | 1.30 μM | SAHA (17.25 μM) | Significant tumor cell inhibition |
| Tumor Growth Inhibition | TGI = 48.89% | SAHA (TGI = 48.13%) | Effective in xenograft models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
